
3-Bromo-1H-indol-7-ylamine hydrochloride
Overview
Description
“3-Bromo-1H-indol-7-ylamine hydrochloride” is a chemical compound with the formula C8H8BrClN2 and a molecular weight of 247.5216 . It is used as a building block in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the 3rd carbon of an indole ring, and an amine group attached to the 7th carbon .Mechanism of Action
The mechanism of action of 3-Bromo-1H-indol-7-ylamine hydrochloride is not fully understood. However, it is known to interact with the amino acid residues of proteins and enzymes, as well as with the nucleic acids of DNA and RNA. It is believed to interact with the active sites of these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to inhibit the growth of certain cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-1H-indol-7-ylamine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous mediums. Additionally, it is relatively non-toxic and has a low melting point, making it suitable for use in a wide range of experiments. However, it is important to note that this compound is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
The potential applications of 3-Bromo-1H-indol-7-ylamine hydrochloride are vast, and there are many potential future directions for its use. These include further studies into its mechanism of action, as well as its potential use in the development of new therapeutic agents. Additionally, this compound could be used to develop new methods for the synthesis of organic compounds, or to study the structure and function of proteins and enzymes. Finally, this compound could be used to develop new methods for the detection and quantification of biological molecules, such as DNA and RNA.
Scientific Research Applications
3-Bromo-1H-indol-7-ylamine hydrochloride has a wide range of applications in scientific research. It has been used to study the structure and function of biological molecules, such as proteins and enzymes. It has also been used to synthesize novel compounds for pharmaceutical and medical research. Additionally, this compound has been used in studies of the structure and function of DNA, RNA, and other biological molecules.
properties
IUPAC Name |
3-bromo-1H-indol-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-6-4-11-8-5(6)2-1-3-7(8)10;/h1-4,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPFIIPYSHHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



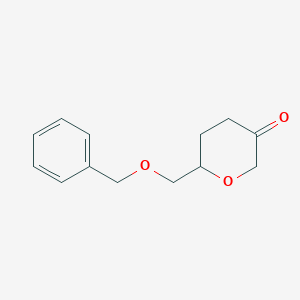
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)
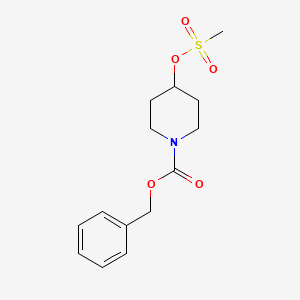
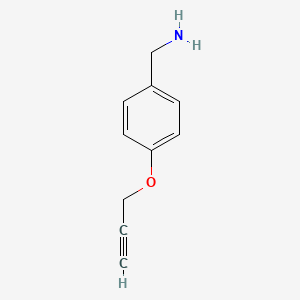
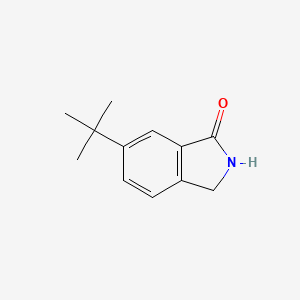


![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)




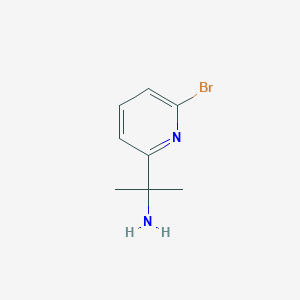
![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)